molecular formula C21H24N6 B11290142 N~4~,N~4~-diethyl-2-methyl-N~1~-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine

N~4~,N~4~-diethyl-2-methyl-N~1~-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine

Cat. No.: B11290142
M. Wt: 360.5 g/mol
InChI Key: PCGSTXGFDZMBLB-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazoloquinoxaline moiety, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

4-N,4-N-diethyl-2-methyl-1-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C21H24N6/c1-5-26(6-2)16-11-12-17(14(3)13-16)22-20-21-25-24-15(4)27(21)19-10-8-7-9-18(19)23-20/h7-13H,5-6H2,1-4H3,(H,22,23)

InChI Key

PCGSTXGFDZMBLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aryl diazonium salts, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinoxaline moiety allows the compound to form non-covalent bonds with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE is unique due to its combined triazoloquinoxaline and benzene-1,4-diamine structure, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

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